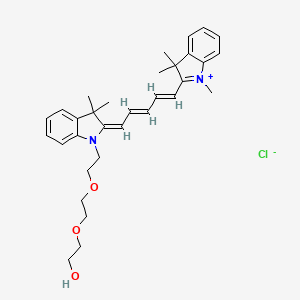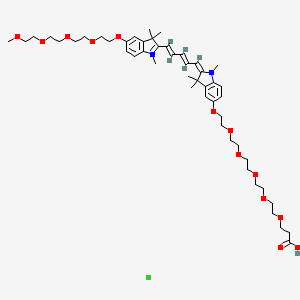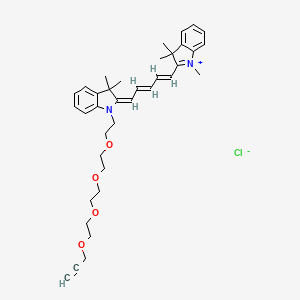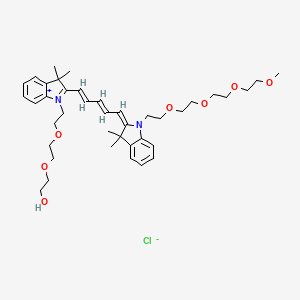
PARP10-IN-22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PARP10-IN-22 is a novel selective cell-active inhibitor of parp10
Wissenschaftliche Forschungsanwendungen
1. Role in Cell Proliferation and Genomic Stability
PARP10 (Poly(ADP-ribose) Polymerase Member 10) has been identified as a novel member of the PARP family. It plays a crucial role in various aspects of DNA metabolism and function, particularly in response to DNA damage, transcription, and the maintenance of genomic stability. Its overexpression can result in loss of cell viability, while down-expression leads to delayed G1 progression and cell death. PARP10's activity depends on phosphorylation by CDK2-cyclin E in vitro, suggesting its significant role in cell proliferation (Chou, Chou, & Lee, 2006).
2. Influence on Mitochondrial Function
PARP10 has been linked to mitochondrial oxidative metabolism. Its depletion increases mitochondrial oxidative capacity in various cancer cell models, suggesting a connection with metabolic processes. The decrease in mitochondrial superoxide production and increased expression of antioxidant genes upon PARP10 silencing point to its influence on cellular oxidative stress and metabolism (Márton et al., 2018).
3. Regulation of DNA Repair and Replication Stress
Research indicates that PARP10 is involved in DNA repair, particularly in the context of cancer therapy. It interacts with various DNA repair genes for survival, highlighting its role in regulating cellular responses to DNA damage. PARP10's influence on ATM recruitment during replication stress and its interactions with the CDK2-Cyclin E1 complex further elucidate its role in cellular survival and proliferation under stress conditions (Khatib et al., 2022).
4. Involvement in Tumor Progression and Metastasis
Studies on various cancer models, such as oral squamous cell carcinoma and hepatocellular carcinoma, show that PARP10 expression is correlated with cancer progression. Its depletion inhibits cancer cell proliferation, migration, invasion, and promotes apoptosis. This indicates PARP10's significant role in tumor growth and metastasis, potentially through its impact on signaling pathways like PI3K-AKT and MAPK (Zhou et al., 2022).
Eigenschaften
Molekularformel |
C16H13F3N2O |
|---|---|
Molekulargewicht |
306.2882 |
IUPAC-Name |
5-Methyl-6-(2-(trifluoromethyl)pyridin-4-yl)-3,4-dihydroisoquinolin-1(2H)-one |
InChI |
InChI=1S/C16H13F3N2O/c1-9-11(2-3-13-12(9)5-7-21-15(13)22)10-4-6-20-14(8-10)16(17,18)19/h2-4,6,8H,5,7H2,1H3,(H,21,22) |
InChI-Schlüssel |
ORKVHLCVQDSOAL-UHFFFAOYSA-N |
SMILES |
O=C1NCCC2=C1C=CC(C3=CC(C(F)(F)F)=NC=C3)=C2C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PARP10-IN-22; PARP10 IN 22; PARP10IN22 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3-Methylsulfonylphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1193298.png)






![(2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2Z)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride](/img/structure/B1193311.png)